molecular formula C17H19NO3 B5716137 N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide CAS No. 5944-90-1

N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B5716137
CAS No.: 5944-90-1
M. Wt: 285.34 g/mol
InChI Key: KNDIKINWHAERIO-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The reaction begins with the preparation of 4-methoxybenzylamine and 4-methylphenoxyacetic acid.

    Amide Bond Formation: The intermediate compounds are then reacted under amide bond-forming conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency. The use of high-throughput purification methods, such as preparative high-performance liquid chromatography (HPLC), is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and acidic or basic catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways, particularly those involving amide bond formation and cleavage.

Industry: In the industrial sector, this compound can be utilized in the development of specialty chemicals, polymers, and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(4-methylbenzyl)-2-(4-methoxyphenoxy)acetamide: A structural isomer with the positions of the methoxy and methyl groups reversed.

    N-(4-ethoxybenzyl)-2-(4-methylphenoxy)acetamide: An analog with an ethoxy group instead of a methoxy group.

    N-(4-methoxybenzyl)-2-(4-chlorophenoxy)acetamide: A derivative with a chlorine atom replacing the methyl group.

Uniqueness: N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-3-7-16(8-4-13)21-12-17(19)18-11-14-5-9-15(20-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDIKINWHAERIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974845
Record name N-[(4-Methoxyphenyl)methyl]-2-(4-methylphenoxy)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5944-90-1
Record name N-[(4-Methoxyphenyl)methyl]-2-(4-methylphenoxy)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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